2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-aMine
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Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-aMine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-aMine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the recyclization of small or medium carbo-, oxa-, or azacyclanes . Another approach involves multicomponent heterocyclization reactions, which allow for the formation of the azepine scaffold in a one-pot synthesis .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. These methods may include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-aMine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-aMine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-aMine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact mechanism depends on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepines, such as:
- 2,3,4,5-Tetrahydro-1H-3-benzazepine
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-7-amine
- 2,3,4,5-Tetrahydro-7-hydroxy-1H-benzofuro[2,3-c]azepin-1-one
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-aMine is unique due to its specific ring structure and the presence of an amine group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepin-7-amine |
InChI |
InChI=1S/C10H14N2/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7,11H2 |
InChI Key |
NEJDXOOWUAFPLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CNC1)C=CC(=C2)N |
Origin of Product |
United States |
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